molecular formula C10H11BN2O4S B7954931 [2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid

[2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid

Cat. No.: B7954931
M. Wt: 266.09 g/mol
InChI Key: LGEYFCRMARNSRM-UHFFFAOYSA-N
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Description

[2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid is a boronic acid derivative that features a phenyl ring substituted with a 4-methylimidazole-1-sulfonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid typically involves the introduction of a boronic acid group to a phenyl ring that is already substituted with a 4-methylimidazole-1-sulfonyl group. One common method involves the use of palladium-catalyzed borylation reactions, where a halogenated precursor reacts with a diboron reagent in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Phenols

    Reduction: Sulfides

    Substitution: Biaryl compounds

Scientific Research Applications

[2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which [2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups on serine or threonine residues in enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Methylsulfonylphenyl)boronic acid]: Similar structure but lacks the imidazole ring.

    [2-(4-Methoxyphenyl)boronic acid]: Contains a methoxy group instead of the sulfonyl group.

    [2-(4-Chlorophenyl)boronic acid]: Substituted with a chlorine atom instead of the sulfonyl group.

Uniqueness

[2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and the 4-methylimidazole-1-sulfonyl groups

Properties

IUPAC Name

[2-(4-methylimidazol-1-yl)sulfonylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O4S/c1-8-6-13(7-12-8)18(16,17)10-5-3-2-4-9(10)11(14)15/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEYFCRMARNSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N2C=C(N=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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